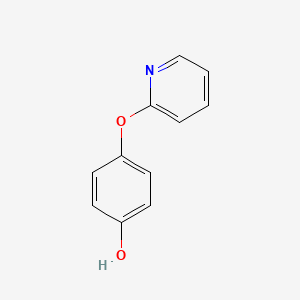4-(Pyridin-2-yloxy)phenol
CAS No.: 68464-71-1
Cat. No.: VC2373985
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68464-71-1 |
|---|---|
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 4-pyridin-2-yloxyphenol |
| Standard InChI | InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H |
| Standard InChI Key | RBICIHOONDLHDZ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)OC2=CC=C(C=C2)O |
| Canonical SMILES | C1=CC=NC(=C1)OC2=CC=C(C=C2)O |
Introduction
4-(Pyridin-2-yloxy)phenol is an organic compound characterized by a phenolic group attached to a pyridin-2-yloxy substituent. This compound belongs to the class of aryloxyphenols, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The molecular structure of 4-(Pyridin-2-yloxy)phenol includes a hydroxyl group (-OH) on the aromatic ring, contributing to its chemical reactivity and biological properties.
Synthesis of 4-(Pyridin-2-yloxy)phenol
The synthesis of 4-(Pyridin-2-yloxy)phenol typically involves the reaction between hydroquinone derivatives and pyridine-based halides under basic conditions. A common approach includes:
-
Reaction Setup: Hydroquinone reacts with pyridine-2-chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
-
Catalysis: Copper or palladium catalysts may be employed to enhance the etherification process.
-
Purification: The product is purified using recrystallization or chromatographic techniques.
This synthetic route is efficient, yielding high-purity compounds suitable for further applications.
Biological Activities
4-(Pyridin-2-yloxy)phenol has been investigated for its potential biological activities, which include:
-
Antioxidant Properties: The phenolic group contributes to free radical scavenging, making it a candidate for antioxidant studies.
-
Antimicrobial Activity: Preliminary studies suggest moderate inhibition against bacterial and fungal strains due to its ability to disrupt microbial cell walls.
-
Pharmaceutical Potential: The compound’s structural similarity to other bioactive molecules indicates potential applications in drug discovery.
Applications
The unique structure of 4-(Pyridin-2-yloxy)phenol allows it to be utilized in various fields:
-
Pharmaceuticals:
-
As a precursor for synthesizing more complex bioactive molecules.
-
Potential use in designing anti-inflammatory or anticancer agents.
-
-
Agrochemicals:
-
Used as an intermediate in the synthesis of herbicides and pesticides.
-
Structural analogs have shown activity against monocotyledonous weeds.
-
-
Material Science:
-
Incorporated into polymers or resins for enhanced thermal stability and mechanical properties.
-
Research Findings
Recent studies have highlighted the significance of this compound:
-
A study on aryloxy derivatives demonstrated that similar compounds exhibit herbicidal activity at low concentrations, suggesting potential agrochemical applications .
-
Investigations into phenolic compounds with pyridine functionalities revealed promising antioxidant effects, comparable to ascorbic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume